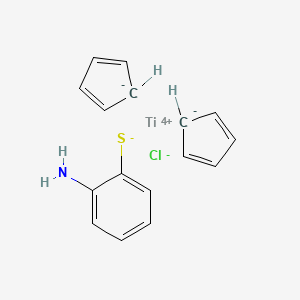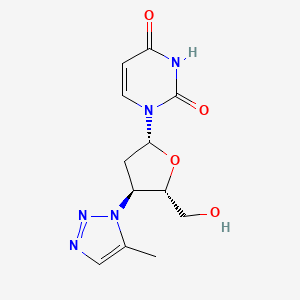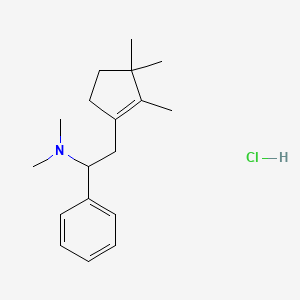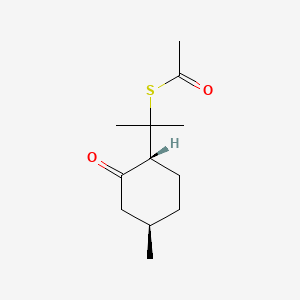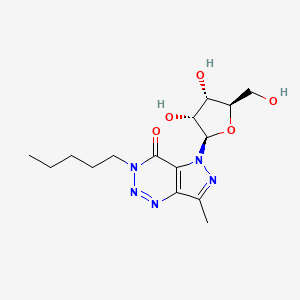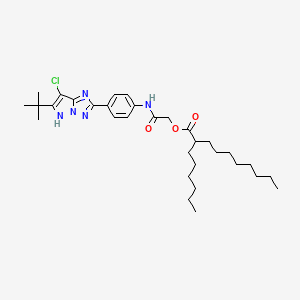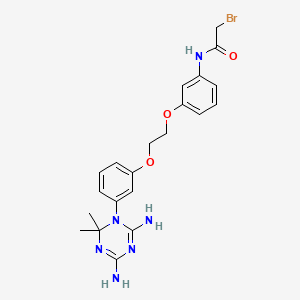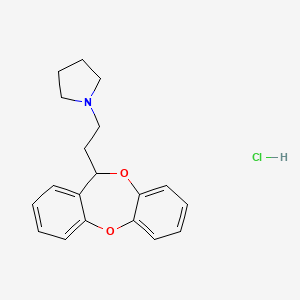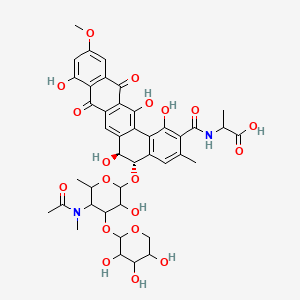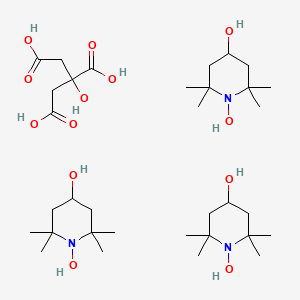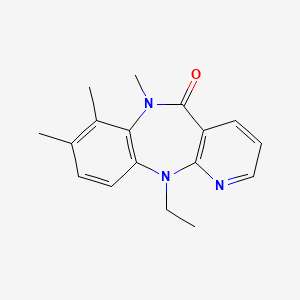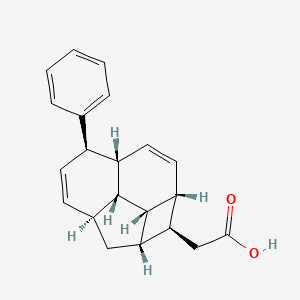
Endiandric acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endiandric acid A is a polycyclic natural product isolated from the leaves of the Australian tree Endiandra introrsa. It belongs to a family of compounds known as endiandric acids, which are characterized by their complex tetracyclic frameworks. These compounds were first isolated and structurally elucidated by D. St. C. Black and colleagues in the 1980s
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of endiandric acid A involves a series of pericyclic reactions, including electrocyclization and intramolecular Diels–Alder reactions. One notable synthetic approach involves the preparation of a linear tetraene intermediate, which undergoes an 8π/6π-electrocyclic cascade followed by an intramolecular Diels–Alder reaction . This method has been refined over the years to improve yield and efficiency.
Industrial Production Methods: While industrial-scale production of this compound is not common, the synthetic routes developed in academic research provide a foundation for potential large-scale synthesis. These methods typically involve multi-step organic synthesis, requiring precise control of reaction conditions to ensure the formation of the desired polycyclic structure.
Analyse Des Réactions Chimiques
Types of Reactions: Endiandric acid A undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of specific functional groups using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The reactions typically yield derivatives of this compound with modified functional groups, which can be further utilized in various applications.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying pericyclic reactions and complex natural product synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Applications in the synthesis of complex organic molecules and as a precursor for other valuable compounds.
Mécanisme D'action
The mechanism by which endiandric acid A exerts its effects involves its interaction with specific molecular targets. The compound’s polycyclic structure allows it to engage in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors involved in disease processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- Endiandric acid B
- Endiandric acid C
- Endiandric acid D
Propriétés
Numéro CAS |
74591-03-0 |
|---|---|
Formule moléculaire |
C21H22O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-[(1S,2S,3R,6R,7R,10S,11S,12S)-7-phenyl-2-tetracyclo[8.2.1.03,12.06,11]trideca-4,8-dienyl]acetic acid |
InChI |
InChI=1S/C21H22O2/c22-19(23)11-17-16-9-8-15-14(12-4-2-1-3-5-12)7-6-13-10-18(17)21(16)20(13)15/h1-9,13-18,20-21H,10-11H2,(H,22,23)/t13-,14+,15+,16-,17-,18+,20-,21-/m1/s1 |
Clé InChI |
NCJMIMSYHAESBZ-ISPFPGQYSA-N |
SMILES isomérique |
C1[C@H]2C=C[C@H]([C@H]3[C@@H]2[C@H]4[C@@H]1[C@@H]([C@H]4C=C3)CC(=O)O)C5=CC=CC=C5 |
SMILES canonique |
C1C2C=CC(C3C2C4C1C(C4C=C3)CC(=O)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


